Dibutylcarbamic chloride

Description

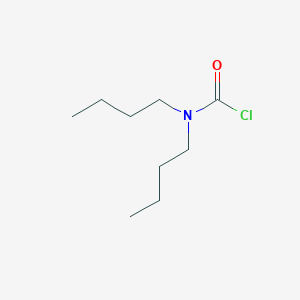

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWBZCCZJXCOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158187 | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13358-73-1 | |

| Record name | N,N-Dibutylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13358-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways

Established Synthetic Routes for N,N-Dibutylcarbamoyl Chloride

The synthesis of N,N-disubstituted carbamoyl (B1232498) chlorides, including the dibutyl derivative, is a cornerstone for the production of various fine chemicals. Historically, the methods have evolved from direct phosgenation to more recent strategies aimed at avoiding the handling of highly toxic reagents.

Phosgene-Based Synthesis and its Mechanistic Considerations

The most conventional and widely established method for producing N,N-Dibutylcarbamoyl chloride is through the reaction of dibutylamine (B89481) with phosgene (B1210022) (COCl₂). This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Pathway: The reaction mechanism proceeds through a two-step process. Initially, the nitrogen atom of the highly nucleophilic dibutylamine attacks the electrophilic carbonyl carbon of the phosgene molecule. This results in the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, expelling a chloride ion and a proton. A second equivalent of dibutylamine acts as a base, abstracting the proton from the nitrogen atom to form dibutylammonium chloride as a byproduct, yielding the final N,N-Dibutylcarbamoyl chloride product. The reaction is typically conducted in an aprotic solvent.

Alternative Carbonylation Strategies

Due to the extreme toxicity of phosgene gas, significant research has been dedicated to developing safer, alternative carbonylation methods. These modern strategies often involve the in situ generation of a phosgene-like reactive species or the use of other C1 sources.

A novel and safer approach involves the in situ generation of phosgene from less hazardous materials using visible-light photocatalysis. In this method, chloroform (B151607) (CHCl₃) and sodium chlorite (B76162) are used as the starting materials.

The process is initiated by the visible-light activation of chlorine dioxide (ClO₂), which generates chlorine radicals (Cl•) and singlet oxygen molecules. The chlorine radical then abstracts a hydrogen atom from chloroform to produce a trichloromethyl radical (•CCl₃). This radical subsequently reacts with oxygen to form phosgene in situ, which then reacts with the amine (such as dibutylamine) present in the mixture to yield the desired carbamoyl chloride. This on-demand synthesis avoids the storage and transportation of highly toxic phosgene and can be applied to a wide range of aliphatic and aromatic amines.

| Component | Role | Notes |

|---|---|---|

| Visible Light (λ > 400 nm) | Energy Source | Initiates the reaction without decomposing the product. |

| Chlorine Dioxide (ClO₂) | Radical & Oxygen Source | Generates chlorine radicals and singlet oxygen upon irradiation. |

| Chloroform (CHCl₃) | Phosgene Precursor | Serves as the carbon source for the in situ generated phosgene. |

| Secondary Amine (e.g., Dibutylamine) | Substrate | Reacts with the in situ generated phosgene. |

Carbon tetrahalides, such as carbon tetrachloride (CCl₄) and carbon tetrabromide (CBr₄), can also serve as a source for the carbonyl group in the synthesis of carbamoyl chlorides. A photocatalytic method utilizing a Vitamin B₁₂-based hybrid catalyst (B₁₂−Mg²⁺/TiO₂) under visible-light irradiation has been developed for this purpose.

In this system, the light-induced catalyst reacts with CCl₄ to generate phosgene (COCl₂) as a reactive intermediate. This intermediate then reacts in situ with nucleophiles like amines to produce the corresponding carbamoyl chloride, which is a key step in the synthesis of ureas and other carbonyl compounds. This method represents a valuable phosgene-free pathway for carbonylation reactions, operating under mild conditions of ambient temperature and pressure.

Kinetic and Mechanistic Investigations of Synthesis Reactions

Understanding the kinetics and detailed reaction pathways is crucial for optimizing the synthesis of N,N-Dibutylcarbamoyl chloride. Studies have focused on elucidating the intermediates and transition states involved in these reactions.

Detailed Reaction Pathway Analysis

The formation of N,N-disubstituted carbamoyl chlorides, regardless of the specific carbonyl source (phosgene, in situ generated phosgene, etc.), ultimately proceeds through the nucleophilic attack of the secondary amine on an electrophilic carbonyl carbon.

Key Mechanistic Steps:

Activation/Generation of Carbonyl Source: In phosgene-free methods, the initial step involves the conversion of a precursor like chloroform or carbon tetrachloride into a reactive carbonyl species, typically phosgene.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dibutylamine attacks the carbonyl carbon. This is generally the rate-determining step.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, containing a negatively charged oxygen and a positively charged nitrogen.

Elimination and Deprotonation: The intermediate collapses, expelling a chloride ion. A base (often a second molecule of the amine) then removes a proton from the nitrogen atom to yield the neutral carbamoyl chloride product.

Kinetic studies on the related solvolysis reactions of N,N-disubstituted carbamoyl chlorides indicate that the reaction at the carbonyl carbon typically proceeds via an Sₙ1 mechanism. This involves the ionization of the chloride to form a resonance-stabilized carbamoylium cation intermediate ((R)₂N=C⁺-O⁻ ↔ (R)₂N⁺=C-O⁻), highlighting the electronic influence of the disubstituted amino group on the reactivity of the molecule. This inherent stability and reactivity pathway is a fundamental aspect of the chemistry of these compounds.

| Method | Carbonyl Source | Key Advantage | Reaction Conditions |

|---|---|---|---|

| Phosgene-Based | Phosgene (COCl₂) | Well-established, high yield | Aprotic solvent, often requires base |

| Visible-Light Phosgenation | Chloroform (CHCl₃) | Avoids handling phosgene gas | Visible light, photocatalyst |

| Carbon Tetrahalide Carbonylation | Carbon Tetrachloride (CCl₄) | Phosgene-free, mild conditions | Visible light, B₁₂-based catalyst |

Determination of Reaction Order and Rate Constants

While specific kinetic studies detailing the reaction order and rate constants for the synthesis of Dibutylcarbamic chloride from dibutylamine and phosgene are not extensively documented in publicly available literature, insights can be gleaned from mechanistic studies on analogous compounds. The solvolysis of N,N-dialkylcarbamoyl chlorides, for instance, provides valuable information on the reactivity and stability of the carbamoyl chloride functional group.

Investigations into the solvolysis of compounds like N,N-dimethylcarbamoyl chloride and N,N-diethylcarbamoyl chloride in various aqueous solvent systems have shown that these reactions typically follow first-order kinetics. The rate constants derived from these studies offer a quantitative measure of the substrate's susceptibility to nucleophilic substitution, which is a key mechanistic step in both their synthesis and subsequent reactions.

Table 1: Representative First-Order Rate Constants (k) for the Solvolysis of N,N-Dialkylcarbamoyl Chlorides at 25.0 °C

| Compound | Solvent (v/v) | k (s⁻¹) |

|---|---|---|

| N,N-Dimethylcarbamoyl chloride | 90% Ethanol | 1.25 x 10⁻⁴ |

| N,N-Dimethylcarbamoyl chloride | 80% Ethanol | 4.30 x 10⁻⁴ |

| N,N-Dimethylcarbamoyl chloride | 70% Ethanol | 1.12 x 10⁻³ |

| N,N-Diethylcarbamoyl chloride | 80% Ethanol | 1.80 x 10⁻³ |

Note: This data pertains to the solvolysis (reaction with the solvent) of analogous compounds and is presented to illustrate the inherent reactivity of the carbamoyl chloride functional group, not the kinetics of its synthesis.

Activation Energy Studies in Synthetic Processes

The activation energy (Ea) represents the minimum energy required to initiate a chemical reaction. For the synthesis of carbamoyl chlorides, this parameter quantifies the energy barrier for the reaction between a secondary amine and a phosgenating agent.

Table 2: Activation Parameters for the Solvolysis of N,N-Dialkylcarbamoyl Chlorides

| Compound | Solvent | ΔH≠ (kcal/mol) | ΔS≠ (cal/mol·K) |

|---|---|---|---|

| N,N-Dimethylcarbamoyl chloride | Water | 18.5 | +8 |

| N,N-Dimethylcarbamoyl chloride | 50% Acetone | 17.6 | -4 |

| N,N-Diethylcarbamoyl chloride | Ethanol | 20.3 | -3 |

| N,N-Diethylcarbamoyl chloride | 50% Acetone | 17.0 | -5 |

Note: The data presented is for the solvolysis of analogous compounds and is intended to provide a general understanding of the energetics associated with reactions involving the carbamoyl chloride functional group.

Influence of Catalytic Systems on Reaction Efficiency

Transition metals play a significant role in the chemistry of carbamoyl chlorides, although their use is more established in the subsequent transformations of these molecules rather than their initial synthesis. Palladium catalysts, for example, are widely employed in cross-coupling reactions where the carbamoyl chloride moiety is a key reactant. nih.gov Reactions such as palladium-catalyzed Heck cyclization and aminocarbonylation utilize alkene-tethered carbamoyl chlorides to construct complex heterocyclic structures. nih.gov

Copper catalysis is also of great importance in the formation of C–N bonds in organic synthesis. nih.govmdpi.com While specific literature on the copper-catalyzed synthesis of this compound is sparse, the general utility of copper catalysts in promoting reactions between nitrogen-based nucleophiles and carbonyl compounds suggests their potential as effective catalysts for this transformation.

The application of B12-Mg²⁺/TiO₂ hybrid catalysts in the synthesis of carbamoyl chlorides is a novel area of research with limited specific information in the public domain. However, the field of TiO₂ photocatalysis is gaining traction for its ability to facilitate C–N bond formation under mild and environmentally friendly conditions. frontiersin.org In such systems, the TiO₂ component acts as a photocatalyst, generating reactive species upon light irradiation. frontiersin.org The incorporation of a co-catalyst like a vitamin B12 derivative could enhance the selectivity and efficiency of these reactions. frontiersin.org A proposed mechanism would involve the photo-activation of the substrates on the catalyst surface, thereby lowering the energy barrier for the formation of the C–N bond. frontiersin.org

Green Chemistry Approaches in N,N-Dibutylcarbamoyl Chloride Synthesis

Exploration of Sustainable Reagents and Solvents

Adherence to the principles of green chemistry is increasingly important in chemical manufacturing. For the synthesis of N,N-Dibutylcarbamoyl Chloride, this involves exploring safer reagents and more environmentally benign solvents.

A significant focus in this area is the replacement of highly toxic and gaseous phosgene. Triphosgene, a solid crystalline compound, is a widely adopted and safer alternative for introducing the carbonyl chloride functionality. nih.govnih.govresearchgate.net It can be handled with greater ease and precision in a laboratory setting, and its reaction with secondary amines, typically in the presence of a base, provides an effective route to carbamoyl chlorides. nih.gov

The selection of solvents is another key consideration in green synthesis. Efforts are underway to replace conventional halogenated solvents like dichloromethane (B109758) with greener alternatives. Bio-derived solvents are being investigated for their efficacy in related amide bond-forming reactions. The overarching goal is to develop synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources, thereby enhancing the sustainability of N,N-Dibutylcarbamoyl Chloride production.

Waste Minimization Strategies in Industrial and Laboratory Production

The synthesis of this compound, particularly on an industrial scale, necessitates a focus on waste minimization to enhance economic viability and environmental sustainability. Key strategies revolve around solvent management, reagent selection, and byproduct neutralization.

In the described synthetic pathway, toluene (B28343) is utilized as a solvent. To minimize waste, industrial processes often incorporate solvent recovery and recycling systems . solventwasher.comseppure.comheidolph.com Distillation is a primary method for solvent recovery, where the used solvent is heated to its boiling point, vaporized, and then condensed back into a liquid state, separating it from non-volatile impurities. actenviro.com Fractional distillation can be employed for more complex solvent mixtures. actenviro.com The recovered toluene can then be reintroduced into the production cycle, significantly reducing the volume of solvent waste and the need for fresh solvent purchases. heidolph.comesrg.de

The use of thionyl chloride presents environmental challenges due to the evolution of hazardous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. rsc.org Greener alternatives to thionyl chloride are an active area of research. researchgate.net One approach is the use of oxalyl chloride, which produces gaseous byproducts (CO₂, CO, and HCl) that can be easier to handle and scrub from exhaust streams. researchgate.net Another strategy involves enzymatic catalysis, which can offer high selectivity and milder reaction conditions, thereby reducing waste and energy consumption. rsc.org

For the neutralization of acidic byproducts like HCl, a caustic scrubber containing a base such as sodium hydroxide (B78521) is typically employed. This converts the corrosive gases into less harmful salts.

A summary of waste minimization strategies is presented in the table below:

| Strategy | Description | Benefits |

| Solvent Recycling | Recovery and reuse of solvents like toluene through distillation. solventwasher.comseppure.comheidolph.com | Reduces solvent consumption and disposal costs. esrg.de |

| Alternative Reagents | Replacing thionyl chloride with greener alternatives like oxalyl chloride or exploring enzymatic routes. rsc.orgresearchgate.net | Minimizes the formation of hazardous byproducts. rsc.org |

| Byproduct Neutralization | Use of caustic scrubbers to neutralize acidic gases (HCl, SO₂). | Prevents the release of corrosive and harmful gases into the atmosphere. |

| Process Optimization | Fine-tuning reaction conditions (temperature, stoichiometry) to maximize yield and minimize side reactions. | Increases efficiency and reduces the generation of impurities. |

Purification and Characterization Techniques in Synthetic Studies

Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. The primary method for the purification of liquid carbamoyl chlorides is fractional distillation under reduced pressure. rochester.educhembam.comwikipedia.org This technique is effective for separating liquids with close boiling points. By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent thermal decomposition. The efficiency of the separation is enhanced by using a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles. rochester.edu

Once purified, the characterization of this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of a carbamoyl chloride will show a characteristic strong absorption band for the carbonyl (C=O) group. For acyl chlorides, this peak typically appears at a high frequency, in the range of 1750-1815 cm⁻¹. The carbon-chlorine (C-Cl) bond also exhibits a stretching vibration, although it is generally weaker and appears in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the molecule.

¹H NMR spectroscopy will show distinct signals for the protons on the butyl chains. The chemical shifts and splitting patterns of these signals will be consistent with the structure of the dibutylamino group. Protons closer to the electron-withdrawing carbamoyl group will appear at a lower field (higher ppm value).

¹³C NMR spectroscopy is used to identify the different carbon environments in the molecule. A key signal will be that of the carbonyl carbon, which is typically found in the range of 160-180 ppm. oregonstate.edu The carbons of the butyl chains will also give rise to distinct signals in the aliphatic region of the spectrum.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, where the peak for the ion containing ³⁷Cl is about one-third the intensity of the peak for the ion containing ³⁵Cl. youtube.comdocbrown.info

The table below summarizes the expected characterization data for this compound:

| Technique | Expected Observations |

| FTIR | Strong C=O stretch around 1750-1815 cm⁻¹ |

| ¹H NMR | Signals corresponding to the protons of the two butyl groups, with those alpha to the nitrogen shifted downfield. |

| ¹³C NMR | Signal for the carbonyl carbon in the 160-180 ppm region, and signals for the butyl group carbons in the aliphatic region. oregonstate.edu |

| Mass Spectrometry | Molecular ion peak and a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in a ~3:1 ratio). youtube.comdocbrown.info |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Carbonyl Carbon

The core reactivity of dibutylcarbamic chloride is defined by nucleophilic acyl substitution. masterorganicchemistry.com The carbon atom of the carbonyl group (C=O) is electron-deficient due to the electronegativity of both the oxygen and chlorine atoms, making it a prime target for attack by nucleophiles. chemguide.co.uk These reactions typically proceed through a two-step mechanism known as nucleophilic addition-elimination. docbrown.infochemguide.co.uk In the first step, the nucleophile attacks the carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. youtube.com In the second step, the carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. youtube.com

This compound is a key reagent for the synthesis of N,N-disubstituted carbamates and ureas. These reactions are fundamental in the creation of various organic molecules, including those with applications in medicinal chemistry and materials science. nih.gov The general principle involves the reaction of the carbamoyl (B1232498) chloride with an oxygen- or nitrogen-based nucleophile.

The reaction to form ureas occurs when this compound is treated with primary or secondary amines. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride and the formation of a new carbon-nitrogen bond, resulting in a substituted urea. Similarly, reaction with alcohols or phenols yields carbamates through the formation of a carbon-oxygen bond.

The reaction between carbamoyl chlorides, such as this compound, and amines is a robust method for forming tetrasubstituted ureas. libretexts.org When this compound reacts with a primary or secondary amine, an N-substituted amide (in this case, a urea derivative) is produced. chemguide.co.uk

A specific example is the reaction with dibutylamine (B89481). In this reaction, the nucleophilic nitrogen of dibutylamine attacks the carbonyl carbon of this compound. Following the addition-elimination mechanism, the chloride ion is displaced, and a proton is typically removed from the nitrogen by a base (often an excess of the amine reactant itself) to yield the final product, N,N,N',N'-tetrabutylurea. chemguide.co.ukchemguide.co.uk The reaction is generally rapid and efficient. libretexts.org

Table 1: Synthesis of Tetrabutylurea (B1198226)

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

This compound readily reacts with alcohols and phenols to form N,N-dibutylcarbamates. organic-chemistry.org This transformation is a common method for installing a carbamate (B1207046) functional group onto a molecule. The mechanism is analogous to the reaction with amines, where the oxygen atom of the hydroxyl group acts as the nucleophile. youtube.com

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. libretexts.org This prevents the protonation of the alcohol and the potential for side reactions. The versatility of this reaction allows for the synthesis of a wide array of O-alkyl and O-aryl carbamates. organic-chemistry.orgorganic-chemistry.org

Table 2: Formation of Carbamates from this compound

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Alcohol (R-OH) | O-Alkyl Carbamate | (CH₃(CH₂)₃)₂NCOCl + R-OH → (CH₃(CH₂)₃)₂NCOOR + HCl |

Cross-Coupling Reactions Involving the Carbamoyl Chloride Moiety

Beyond classical nucleophilic substitution, the carbamoyl chloride group can participate in more advanced transition metal-catalyzed cross-coupling reactions. These methods have expanded the synthetic utility of compounds like this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. sigmaaldrich.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. libretexts.orgresearchgate.net Carbamoyl chlorides have been successfully employed as coupling partners in these transformations. The general catalytic cycle for such reactions typically involves three key steps: oxidative addition of the carbamoyl chloride to a low-valent palladium complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium catalyst. libretexts.org The use of bulky, electron-rich phosphine ligands can be crucial for the success of these reactions, particularly with less reactive substrates. researchgate.net

A significant development in the use of carbamoyl chlorides is their application in Suzuki-Miyaura type cross-coupling reactions. nih.govuwindsor.ca This reaction allows for the coupling of carbamoyl chlorides with organoboron compounds, such as boronic acids. nih.gov

Specifically, N,N-dibutylcarbamoyl chloride can react with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form arylcarboxamides. nih.gov This serves as a direct method for amidation. Furthermore, by coupling carbamoyl chlorides with alkylboranes (derived from the hydroboration of olefins), a one-pot synthesis of amides from unactivated alkenes can be achieved. nih.gov These reactions represent a modern approach to acylation and amidation, offering an alternative to traditional methods with high efficiency and functional group tolerance. nih.gov

Table 3: Overview of Suzuki-Miyaura Type Reactions with this compound

| Coupling Partner | Catalyst System (example) | Product Type | Bond Formed |

|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ / Cu₂O | N,N-Dibutylbenzamide derivative | Aryl C-C(O) |

Solvolysis Reactions and Mechanistic Interpretations

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a key transformation pathway for N,N-disubstituted carbamoyl chlorides, including this compound. These reactions are generally understood to proceed through a dissociative mechanism.

The solvolysis of N,N-disubstituted carbamoyl chlorides, such as this compound, predominantly follows a first-order nucleophilic substitution (SN1) mechanism. nih.gov This pathway involves a slow, rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. This intermediate is then rapidly attacked by a solvent molecule.

The stability of the carbamoyl cation is enhanced by the electron-donating effect of the two alkyl groups on the nitrogen atom, which delocalizes the positive charge. This stabilization favors the unimolecular dissociation characteristic of the SN1 pathway. Studies on analogous N,N-dialkylcarbamoyl chlorides, such as the dimethyl and diethyl derivatives, have consistently supported this mechanistic interpretation. For instance, the solvolysis rate of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups, further stabilizing the carbamoyl cation intermediate. nih.gov

Step 1: Ionization (Rate-determining) (CH₃CH₂CH₂CH₂)₂NCOCl → [(CH₃CH₂CH₂CH₂)₂NCO]⁺ + Cl⁻

Step 2: Nucleophilic Attack by Solvent [(CH₃CH₂CH₂CH₂)₂NCO]⁺ + SOH → (CH₃CH₂CH₂CH₂)₂NCO-OS⁺H (where SOH is the solvent)

Step 3: Deprotonation (CH₃CH₂CH₂CH₂)₂NCO-OS⁺H → (CH₃CH₂CH₂CH₂)₂NCO-OS + H⁺

The extended Grunwald–Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the specific rate of reaction (k) with the solvent nucleophilicity (NT) and the solvent ionizing power (YCl). The equation is expressed as:

log(k/k₀) = lNT + mYCl

where k₀ is the rate constant in the reference solvent (80% ethanol/20% water), l is the sensitivity of the substrate to changes in solvent nucleophilicity, and m is its sensitivity to changes in solvent ionizing power.

For the solvolysis of N,N-disubstituted carbamoyl chlorides, the application of this equation has provided significant mechanistic insights. Studies on compounds like N,N-dimethylcarbamoyl chloride have yielded l and m values that are consistent with an SN1 mechanism with some degree of nucleophilic solvent assistance. For example, the analysis of the solvolysis of N,N-dimethylcarbamoyl chloride in various solvents resulted in an l value of 0.66 and an m value of 0.55. nih.gov The significant m value points towards a transition state with considerable charge separation, characteristic of an ionization pathway. The l value suggests that the reaction is also sensitive to the nucleophilicity of the solvent, indicating that the solvent plays a role in stabilizing the developing carbocation.

While a specific Grunwald-Winstein analysis for this compound has not been reported, it is anticipated that the l and m values would be of a similar magnitude to those of other N,N-dialkylcarbamoyl chlorides, reflecting a similar SN1-type mechanism. Below is a hypothetical data table illustrating the kind of results that would be expected from such a study.

| Solvent Composition (v/v) | NT | YCl | Hypothetical k (s⁻¹) for this compound | log(k/k₀) |

| 100% EtOH | 0.37 | -2.52 | 1.2 x 10⁻⁵ | -1.50 |

| 90% EtOH | 0.16 | -0.93 | 5.0 x 10⁻⁵ | -0.88 |

| 80% EtOH | 0.00 | 0.00 | 1.5 x 10⁻⁴ | 0.00 |

| 70% EtOH | -0.09 | 0.77 | 4.5 x 10⁻⁴ | 0.48 |

| 100% MeOH | 0.17 | -1.12 | 8.0 x 10⁻⁵ | -0.28 |

| 90% Acetone | -0.37 | -0.85 | 3.0 x 10⁻⁵ | -1.08 |

| 80% Acetone | -0.37 | 0.19 | 1.8 x 10⁻⁴ | 0.08 |

This table is illustrative and does not represent actual experimental data.

The entropy of activation (ΔS‡) provides valuable information about the degree of order in the transition state of a reaction compared to the reactants. For solvolysis reactions, a positive or slightly negative ΔS‡ is often indicative of a dissociative (SN1) mechanism, as the transition state is more disordered than the starting materials due to the separation of the leaving group. Conversely, a significantly negative ΔS‡ is characteristic of an associative (SN2) mechanism, where the nucleophile and substrate come together in a more ordered transition state.

Studies of the solvolysis of N,N-disubstituted carbamoyl chlorides have reported a range of ΔS‡ values. For example, the hydrolysis of N,N-dimethylcarbamoyl chloride has been associated with a small positive entropy of activation, supporting an SN1 pathway. nih.gov However, for other dialkylcarbamoyl chlorides in different solvent systems, negative entropies of activation have also been observed. These negative values are often interpreted as indicating a greater degree of solvent ordering in the transition state to solvate the developing ions, rather than a shift to an SN2 mechanism.

For this compound, it is expected that the entropy of activation would be in a similar range, likely small and either slightly positive or negative, depending on the specific solvent system. This would be consistent with a transition state that is largely dissociative in nature but with a significant role for solvent organization around the incipient carbamoyl cation and chloride anion.

| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| N,N-Dimethylcarbamoyl chloride | Water | 21.0 | +5.6 |

| N,N-Diethylcarbamoyl chloride | 70% Acetone | 18.5 | -8.2 |

| 1-Piperidinecarbonyl chloride | 50% Acetone | 20.1 | +15.5 |

| 4-Morpholinecarbonyl chloride | 50% Acetone | 20.8 | +1.4 |

Data for analogous compounds, illustrating the range of activation parameters observed in the solvolysis of N,N-disubstituted carbamoyl chlorides.

Reactions Leading to Heterocyclic Compounds

While the primary focus of reactivity studies on this compound has been on its solvolysis, carbamoyl chlorides, in general, are versatile reagents in organic synthesis, including the construction of heterocyclic systems. Although specific examples involving this compound are not extensively documented in the reviewed literature, the reactivity of the carbamoyl chloride functional group allows for its participation in cyclization reactions.

For instance, intramolecular reactions where a nucleophilic group within the same molecule attacks the electrophilic carbonyl carbon of the carbamoyl chloride can lead to the formation of cyclic structures. The general principle involves the initial formation of an amide bond, followed by a subsequent ring-closing step. The use of dialkylcarbamoyl chlorides in transition metal-catalyzed reactions is an emerging area that holds promise for the synthesis of complex heterocyclic frameworks. rsc.org

Exploration of Novel Reaction Pathways and Reactivity Patterns

The exploration of novel reaction pathways for this compound extends beyond its traditional role as a precursor for carbamates and ureas. The electrophilic nature of the carbonyl carbon makes it a target for a wide range of nucleophiles, opening up possibilities for new synthetic methodologies.

As a halogenated organic compound, this compound's reactivity is fundamentally linked to the carbon-chlorine bond. The ease of cleavage of this bond in the rate-determining step of SN1 reactions is a central theme in its reactivity profile. Comparative studies with other halogenated compounds, such as acyl chlorides and sulfonyl chlorides, highlight the electronic influence of the dialkylamino group. This group's electron-donating nature makes the carbonyl carbon less electrophilic than in a typical acyl chloride but also stabilizes the resulting carbamoyl cation, favoring the dissociative pathway.

Further research into the reactivity of this compound could involve its use in reactions where the chloride is replaced by other functional groups through nucleophilic substitution, potentially leading to novel compounds with interesting chemical and biological properties. The investigation of its behavior in the presence of various catalysts, such as Lewis acids, could also unveil new reactivity patterns and synthetic applications.

Advancements in Catalysis: The Role of N,N-Dibutylcarbamoyl Chloride

In the realm of organic synthesis, the utility of carbamoyl chlorides as versatile synthons for the introduction of amide functionalities has been a subject of considerable research. These compounds are known to participate in a variety of transition metal-catalyzed transformations, including cross-coupling and annulation reactions, to create complex organic molecules with applications in pharmaceuticals and natural products. However, specific details regarding the direct role of N,N-dibutylcarbamoyl chloride as a reagent within catalytic cycles are not extensively documented in publicly available scientific literature.

General studies on carbamoyl chlorides indicate their involvement in transition metal-catalyzed reactions, where they can act as precursors for the formation of amide-containing compounds. researchgate.net These reactions often involve the activation of the carbamoyl chloride by a transition metal catalyst, leading to the formation of a metal-carbamoyl intermediate. This intermediate can then participate in various coupling reactions.

While the broader class of carbamoyl chlorides is recognized for its utility in catalysis, in-depth mechanistic studies and specific examples detailing the catalytic transformations mediated directly by N,N-dibutylcarbamoyl chloride are scarce. Research in this area has more prominently focused on other derivatives or more general applications of the carbamoyl chloride functional group. researchgate.net

Further investigation into the specific catalytic applications of N,N-dibutylcarbamoyl chloride is necessary to fully elucidate its potential role and mechanisms within catalytic cycles. The existing literature provides a foundation for understanding the reactivity of carbamoyl chlorides in general, but a more focused exploration is needed to delineate the specific contributions of the dibutyl derivative to catalytic transformations.

Derivatives and Their Advanced Chemical Applications

N,N-Dibutylcarbamoyl Chloride as a Precursor to Advanced Materials

The unique structural and electronic properties of the carbamoyl (B1232498) group make N,N-Dibutylcarbamoyl chloride a valuable precursor in the synthesis of advanced materials. Its incorporation into polymer backbones or as a functional group in organic molecules can significantly influence the final material's characteristics, including solubility, thermal stability, and electronic behavior.

In the realm of polymer chemistry, N,N-Dibutylcarbamoyl chloride can be utilized in the synthesis of functional polymers. The dibutylamino group can impart hydrophobicity and influence the polymer's solubility in organic solvents, while the carbamoyl linkage can participate in hydrogen bonding, affecting the polymer's mechanical and thermal properties.

Quaternary ammonium salt polymers are a class of polyelectrolytes with a wide range of applications, including as antimicrobial agents, surfactants, and phase transfer catalysts. While the direct polymerization of N,N-Dibutylcarbamoyl chloride is not the primary route to these polymers, it can serve as a precursor in their synthesis. One potential synthetic pathway involves the reaction of N,N-Dibutylcarbamoyl chloride with a tertiary amine that also contains a polymerizable group. The reaction proceeds via a nucleophilic acyl substitution, where the tertiary amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride. This results in the formation of a quaternary ammonium salt monomer containing a carbamoyl linkage. Subsequent polymerization of this monomer would yield a quaternary ammonium salt polymer. The general scheme for such a reaction is a well-established principle in organic chemistry, known as the Menshutkin reaction, which describes the formation of quaternary ammonium salts from tertiary amines and alkyl halides. Although a carbamoyl chloride is not an alkyl halide, the principle of nucleophilic substitution by a tertiary amine to form a quaternary salt is analogous.

Table 1: Synthetic Approach to Quaternary Ammonium Salt Polymers

| Reactant 1 | Reactant 2 | Product | Polymerization Method |

|---|

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used. The incorporation of specific functional groups, such as carbamates, can influence the electronic properties, morphology, and processability of these materials.

Research has shown that the introduction of carbamate (B1207046) substituents into π-conjugated polymers can affect their photovoltaic properties through mechanisms like intramolecular hydrogen bonding. This can lead to a more planar polymer backbone, which in turn facilitates tighter packing and improved charge transport. N,N-Dibutylcarbamoyl chloride can be used as a reagent to introduce the N,N-dibutylcarbamoyl group onto aromatic rings of monomers prior to polymerization. This functionalization can be a strategic tool for tuning the optoelectronic properties of the resulting conjugated polymers.

Table 2: Potential Role of N,N-Dibutylcarbamoyl Chloride in Optoelectronic Materials

| Monomer Type | Functionalization Reaction | Resulting Monomer | Potential Application |

|---|

Polymer Chemistry and Polymerization Research

Applications in Pharmaceutical and Medicinal Chemistry Research

The carbamate and urea functionalities are prevalent in a wide array of pharmacologically active compounds. N,N-Dibutylcarbamoyl chloride serves as a valuable reagent for the introduction of the N,N-dibutylcarbamoyl and related moieties, making it a significant tool in drug discovery and medicinal chemistry research.

In the synthesis of complex organic molecules for drug discovery, N,N-Dibutylcarbamoyl chloride acts as a versatile building block. It allows for the efficient introduction of a dibutylamino carbonyl group, which can be a key pharmacophore or a precursor to other functional groups. For instance, the reaction of N,N-Dibutylcarbamoyl chloride with primary or secondary amines leads to the formation of N,N-dibutyl-N'-substituted ureas. These urea derivatives are found in a variety of biologically active molecules.

A notable example of the utility of carbamoyl chlorides in pharmaceutical synthesis is in the preparation of carbamate-based inhibitors of enzymes such as cholinesterases, which are targets in the treatment of Alzheimer's disease. While not directly involving the dibutyl derivative, the synthesis of rivastigmine analogues, a cholinesterase inhibitor, utilizes ethyl(methyl)carbamic chloride, highlighting the general importance of N,N-disubstituted carbamoyl chlorides in this area.

N,N-Dibutylcarbamoyl chloride is a direct precursor to compounds containing the N,N-dibutylcarbamoyl moiety. This group can be found in various pharmacologically active compounds, including enzyme inhibitors and receptor modulators. The reaction of N,N-Dibutylcarbamoyl chloride with alcohols or phenols yields carbamates, while its reaction with amines produces ureas. Both carbamates and ureas are important classes of compounds in medicinal chemistry.

Furthermore, N,N-disubstituted ureas, which can be synthesized from N,N-Dibutylcarbamoyl chloride, can be further reacted with phosgene (B1210022) to produce N,N'-disubstituted allophanyl chlorides. These, in turn, can be converted into organic isocyanates, which are key intermediates in the synthesis of a wide range of pharmaceuticals. This underscores the role of N,N-Dibutylcarbamoyl chloride as a precursor in multi-step synthetic routes to valuable pharmacologically active compounds.

Table 3: N,N-Dibutylcarbamoyl Chloride as a Precursor in Pharmacological Synthesis

| Reactant | Product Class | Potential Pharmacological Activity |

|---|---|---|

| Primary or Secondary Amine | N,N-Dibutyl-N'-substituted Urea | Enzyme inhibition, Receptor modulation |

| Alcohol or Phenol | N,N-Dibutylcarbamate | Enzyme inhibition, Prodrugs |

Utilization in Separation Science and Extraction Technologies

The unique structure of compounds derived from dibutylcarbamic chloride makes them highly effective in the fields of separation science and hydrometallurgy. The amide group within these derivatives serves as a powerful coordination site for various metal ions, enabling their selective separation and extraction from aqueous solutions. mdpi.com These extractants are noted for their high affinity for certain metal ions and their solubility in non-polar solvents, which are crucial properties for liquid-liquid extraction processes. mdpi.com

Derivatives of this compound have been instrumental in the development of selective extractants for targeted metal ions. The N,N-dibutylcarbamoyl group can be incorporated into larger molecular frameworks to create chelating agents that exhibit high selectivity for specific metals. For instance, amide-containing extractants form stable chelate complexes by coordinating metal ions through the oxygen atoms of the amide groups. mdpi.com

Research into various chelating extractants has demonstrated the ability to separate valuable or toxic metals from complex matrices. While oxime-based extractants are well-known for their selectivity for copper(II) ions, and certain ionic liquids show high selectivity for iron(III), mdpi.com the carbamoyl moiety offers a different mechanism of interaction that can be tailored for other specific ions. The effectiveness of these extractants is often dependent on the pH of the aqueous solution and the nature of the organic diluent used in the extraction process. acs.org For example, 2-(dibutylcarbamoyl)benzoic acid has been studied for the extraction and separation of lanthanide ions such as La³⁺, Eu³⁺, and Er³⁺ from aqueous chloride solutions. acs.org The efficiency and selectivity of this process were found to be significantly influenced by the choice of organic diluents like dichloromethane (B109758), ethyl acetate, and carbon tetrachloride. acs.org

| Factor | Influence on Extraction Process | Example from Research |

|---|---|---|

| pH of Aqueous Phase | Affects the protonation state of the extractant and the metal ion hydrolysis, influencing complex formation. For acidic extractants, extraction efficiency typically increases with increasing pH. acs.org | Extraction of Ln(III) ions using HDEHDGA increases as the pH of the aqueous phase rises. acs.org |

| Organic Diluent | The polarity and solvating power of the diluent affect the stability and solubility of the extracted metal-ligand complex, thereby impacting extraction efficiency and selectivity. acs.org | The extraction of lanthanides with 2-(dibutylcarbamoyl)benzoic acid shows different efficiencies in dichloromethane versus carbon tetrachloride. acs.org |

| Extractant Concentration | Higher concentrations of the extractant in the organic phase generally lead to higher distribution ratios for the metal ion, up to a saturation point. | Slope analysis is used to determine the stoichiometry of the extracted complex by varying the extractant concentration. semanticscholar.org |

| Presence of Other Ions | Competitive extraction can occur if other metal ions or complexing agents are present in the aqueous phase, potentially reducing the selectivity for the target metal. | Studies often evaluate selectivity by performing competitive extraction experiments with a mixture of metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)). |

A significant advancement in extraction technology is the use of synergistic systems, where a mixture of two or more extractants provides a much greater extraction efficiency than the sum of the individual components. semanticscholar.orginformahealthcare.com Derivatives of this compound have proven effective in such systems, particularly for the challenging separation of lanthanides.

A study on the extraction of La³⁺, Eu³⁺, and Er³⁺ utilized a synergistic system composed of 2-(dibutylcarbamoyl)benzoic acid (HL) and 2-thenoyltrifluoroacetone (HTTA). acs.org This combination demonstrated a pronounced synergistic effect, enhancing both the efficiency and selectivity of the extraction process. acs.org The synergistic effect arises because the second extractant can replace water molecules from the coordination sphere of the metal-chelate complex, increasing its hydrophobicity and thus its solubility in the organic phase. semanticscholar.orginformahealthcare.com This mechanism is crucial for improving the separation factors between adjacent lanthanides, which is a notoriously difficult task due to their similar chemical properties. acs.org

| Metal Ion | Extraction System | Proposed Extracted Species | Key Finding |

|---|---|---|---|

| La³⁺ | HL + HTTA in Dichloromethane | LaL₃(HTTA) | Significant synergistic enhancement of extraction efficiency compared to using either HL or HTTA alone. acs.org |

| Eu³⁺ | HL + HTTA in Dichloromethane | EuL₃(HTTA) | The combination of extractants allows for effective separation from other lanthanides. acs.org |

| Er³⁺ | HL + HTTA in Dichloromethane | ErL₃(HTTA) | The method was successfully applied to extract lanthanides from a simulated leach solution of spent Ni-MH batteries. acs.org |

The mechanism of extraction involving carbamoyl-type ligands is governed by the formation of a neutral, hydrophobic complex that preferentially partitions into the organic phase. For acidic extractants like 2-(dibutylcarbamoyl)benzoic acid, the process typically follows a cation-exchange mechanism. acs.org In this mechanism, the acidic proton of the extractant is exchanged for the metal cation.

The general equilibrium for a trivalent lanthanide ion (Ln³⁺) can be represented as: Ln³⁺ (aq) + 3HL (org) ⇌ LnL₃ (org) + 3H⁺ (aq)

In synergistic systems, the neutral donor ligand (S) also participates in the complexation: Ln³⁺ (aq) + 3HL (org) + S (org) ⇌ LnL₃S (org) + 3H⁺ (aq)

At high acid concentrations, the extraction mechanism can shift. For instance, with some diglycolamide (DGA) ligands, which also contain amide functionalities, the extraction at low acidity is governed by cation-exchange, while at high nitric acid concentrations, the ligand forms a cationic complex with the lanthanide, and extraction proceeds via an ion-pair mechanism. acs.org The stoichiometry of the extracted complexes is typically determined using slope analysis, a method that involves plotting the logarithm of the distribution ratio against the logarithm of the extractant concentration. semanticscholar.orgresearchgate.net

Role in Organic Synthesis of Fine Chemicals

The synthesis of fine chemicals often requires precise and efficient methods for forming specific chemical bonds and functional groups. prtr-es.es this compound can serve as a valuable precursor in these synthetic pathways.

This compound is a precursor to the dibutylcarbamoyl group, which can be used in strategies for the synthesis of unsymmetrical carbonyl compounds. While direct examples involving this compound are specific, the related chemistry involves the reaction of activated chloride compounds with carbonyls or their precursors. For instance, methodologies exist for the synthesis of unsymmetrical 1,6-dicarbonyl compounds through multi-step reactions. researchgate.net The carbamoyl chloride functionality allows for the introduction of a protected or latent carbonyl group, which can be unveiled or transformed in a later step. The reaction of various organic chlorides with carbonyl compounds, often facilitated by a reducing agent, can lead to the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of fine chemicals. researchgate.net

Potential in Chemical Sensor Development

The development of chemical sensors for the detection of specific analytes is a rapidly growing field. The principle often relies on a selective interaction between a target analyte and a sensing material, which is then transduced into a measurable signal. Derivatives of this compound possess properties that make them promising candidates for use in chemical sensors.

The carbamoyl group is a known chelating agent for metal ions. This binding capability can be harnessed for sensor applications. A derivative of this compound could be immobilized on a transducer surface, such as a silicon nitride capacitor or a piezoelectric crystal. mdpi.comresearchgate.net Upon exposure to a solution containing the target metal ion, the carbamoyl groups on the surface would selectively bind the ion. This binding event would alter the physical properties of the sensor surface (e.g., its mass, capacitance, or electrical potential), generating a detectable signal. researchgate.net The selectivity of the sensor could be tuned by modifying the molecular structure surrounding the carbamoyl group. This approach has been successfully used with other chelating agents to create highly sensitive and selective sensors for environmental monitoring and industrial process control. researchgate.net

Theoretical and Computational Studies

Quantum Chemical Calculations on N,N-Dibutylcarbamoyl Chloride

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. While specific computational studies on N,N-dibutylcarbamoyl chloride are sparse, the principles and findings from related N,N-dialkyl and N,N-diaryl carbamoyl (B1232498) chlorides provide a strong basis for understanding its behavior.

Electronic Structure Theory Applications

Electronic structure theory encompasses a variety of methods, including both ab initio Hartree-Fock (HF) and post-Hartree-Fock methods, that are used to investigate the electronic wavefunction and energy of a molecule.

For carbamoyl chlorides, these methods have been instrumental in characterizing the nature of the N-C(O)-Cl bonding arrangement and the electronic distribution within the molecule. Ab initio calculations on the solvolysis of N,N-diphenylcarbamoyl chloride have been performed to understand the charge distribution in the corresponding carbamoyl cation intermediate (Ph₂NCO⁺) ntu.edu.tw. These studies, employing Hartree-Fock approximations with a 6–31G* basis set, revealed that the positive charge is delocalized not only on the carbonyl carbon but also extends to the nitrogen atom and the phenyl rings ntu.edu.tw. This delocalization is a key factor in stabilizing the cationic intermediate formed during Sₙ1 reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used tool for studying chemical systems due to its balance of computational cost and accuracy. DFT calculations have been applied to N,N-disubstituted carbamoyl chlorides to investigate various aspects of their reactivity.

The solvolysis of N,N-dialkylcarbamoyl chlorides is generally understood to proceed through a unimolecular (Sₙ1) mechanism. Experimental studies on compounds like N,N-dimethylcarbamoyl chloride and N,N-diethylcarbamoyl chloride have determined their activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for solvolysis in various solvents mdpi.com. For instance, the hydrolysis of N,N-dimethylcarbamoyl chloride is characterized by a positive entropy of activation, which is consistent with a dissociative, unimolecular pathway mdpi.com.

While specific DFT calculations predicting the activation energies for the solvolysis of Dibutylcarbamic chloride are not published, DFT methods are routinely used to model such reaction barriers. The process would involve locating the transition state for the C-Cl bond cleavage and calculating the energy difference between this transition state and the ground state of the reactant molecule. The calculated activation energies for a series of N,N-dialkylcarbamoyl chlorides would be expected to show a trend reflecting the electron-donating ability of the alkyl groups, which stabilize the forming carbamoyl cation.

Table 1: Experimental Activation Parameters for the Solvolysis of N,N-Dialkylcarbamoyl Chlorides in 50% Acetone

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| N,N-Dimethylcarbamoyl chloride | 18.2 | -11 |

| N,N-Diethylcarbamoyl chloride | 19.4 | -2 |

| Piperidinocarbamoyl chloride | 18.0 | -8 |

| Morpholinocarbamoyl chloride | 18.7 | -10 |

Data sourced from studies on solvolysis reactions of N,N-dialkylcarbamoyl chlorides. mdpi.com

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of reactants, products, intermediates, and transition states. For the solvolysis of a carbamoyl chloride, DFT calculations can model the entire reaction pathway, starting from the solvated reactant, proceeding through the transition state for C-Cl bond cleavage, leading to the formation of the carbamoyl cation and chloride ion pair intermediate, and finally to the products of solvolysis.

Studies on the solvolysis of N,N-diphenylcarbamoyl chloride have utilized DFT to analyze the charge distribution in the carbamoyl cation intermediate ntu.edu.tw. These calculations support the notion of significant charge delocalization, which is crucial for the stability of this intermediate and the feasibility of the Sₙ1 pathway ntu.edu.tw. Similar modeling for this compound would likely show stabilization of the carbocation intermediate by the electron-donating butyl groups.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into orbital interactions within a molecule. For a carbamoyl chloride, NBO analysis can quantify the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n_N → π*_C=O). This interaction is fundamental to the electronic structure of amides and related compounds and influences the rotational barrier around the C-N bond as well as the reactivity of the carbonyl group.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative information about the reactivity of the molecule. In the case of a carbamoyl chloride, the HOMO is typically associated with the nitrogen lone pair and the π-system of the carbonyl group, while the LUMO is often the antibonding σ* orbital of the C-Cl bond. A lower energy LUMO would indicate a greater susceptibility to nucleophilic attack at the carbonyl carbon or an easier C-Cl bond cleavage.

Table 2: Calculated Atomic Charges in the N,N-Diphenylcarbamoyl Cation (Ph₂NCO⁺) using DFT

| Atom | Mulliken Charge | Electrostatic Potential Charge |

|---|---|---|

| Carbonyl Carbon | +0.52 | +0.38 |

| Nitrogen | -0.35 | -0.25 |

| Oxygen | -0.30 | -0.20 |

Charges are summed for the phenyl groups. Data is illustrative and based on DFT calculations on an analogous compound. ntu.edu.tw

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While there are no specific MD simulation studies found in the literature for this compound, this technique could be applied to investigate several aspects of its behavior, particularly in solution.

An MD simulation of this compound in a solvent such as water or an alcohol could provide detailed information about the solvation structure around the molecule. This would involve analyzing the radial distribution functions of solvent atoms around the solute's functional groups. Such simulations could also be used to study the dynamics of the C-Cl bond dissociation in solution, providing a more dynamic picture of the initial steps of the solvolysis reaction. By employing reactive force fields or ab initio molecular dynamics, one could potentially observe the spontaneous dissociation of the chloride ion and the subsequent interactions of the resulting carbamoyl cation with the solvent molecules.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding theoretical and computational studies focused solely on the chemical compound “this compound” to fully address the detailed outline provided.

Research in computational chemistry often focuses on broader classes of compounds or simpler analogues to deduce general principles. While studies exist for "carbamoyl chlorides" or "dialkylcarbamoyl chlorides" as a general class, specific computational investigations into the mechanistic pathways (including SN2 and SET mechanisms), catalyst design, and predictive modeling for this compound are not prominently available in the reviewed literature.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested subsections for this compound is not possible at this time without resorting to speculation from related compounds, which would violate the instructions to focus solely on the specified molecule.

Analytical Methodologies in Research on N,n Dibutylcarbamoyl Chloride

Chromatographic Techniques (e.g., Gas Chromatography, HPLC)

Chromatographic methods are fundamental for separating N,N-Dibutylcarbamoyl Chloride from reaction mixtures, starting materials, and byproducts, enabling its purification and quantification.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and thermally stable compounds like N,N-Dibutylcarbamoyl Chloride. In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile and stationary phases. For chlorinated compounds, a DB-624 capillary column is often effective. Detection can be achieved using various detectors, with a Flame Ionization Detector (FID) being common for organic compounds. For enhanced sensitivity and selectivity towards chlorinated molecules, an Electron Capture Detector (ECD) or a Hall Electrolytic Conductivity Detector (HECD) can be employed. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For N,N-Dibutylcarbamoyl Chloride, a reversed-phase HPLC method would typically be used. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or a buffer). The separation is driven by the hydrophobic interactions between the butyl chains of the analyte and the stationary phase. Detection is commonly performed using an ultraviolet (UV) detector, as the carbamoyl (B1232498) chloride moiety exhibits absorbance in the low UV region. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

Table 1: Comparison of Chromatographic Techniques for N,N-Dibutylcarbamoyl Chloride Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Typical Column | Fused-silica capillary (e.g., DB-624). | Reversed-phase (e.g., C18). |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Acetonitrile/water mixture, often with buffers. |

| Common Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV), Photodiode Array (PDA). |

| Applicability | Suitable for volatile and thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds. |

Spectroscopic Characterization (e.g., NMR, FT-IR)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N,N-Dibutylcarbamoyl Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of N,N-Dibutylcarbamoyl Chloride is expected to show distinct signals for the different protons in the butyl chains. The protons on the methylene (B1212753) group adjacent to the nitrogen atom (α-CH₂) would appear as a triplet at a higher chemical shift (downfield) compared to the other methylene groups (β- and γ-CH₂) and the terminal methyl group (δ-CH₃) due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The signals for the four distinct carbons of the butyl chains would appear at characteristic chemical shifts in the upfield region.

For the closely related N,N-diethylcarbamoyl chloride, the ¹H NMR spectrum in CDCl₃ shows signals around 3.45 ppm (quartet, N-CH₂) and 1.23 ppm (triplet, CH₃). Based on this, expected shifts for N,N-Dibutylcarbamoyl Chloride are summarized in the table below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N,N-Dibutylcarbamoyl Chloride

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~165 |

| α-Methylene (-N-CH₂ -CH₂-CH₂-CH₃) | ~3.4 | ~48 |

| β-Methylene (-N-CH₂-CH₂ -CH₂-CH₃) | ~1.6 | ~30 |

| γ-Methylene (-N-CH₂-CH₂-CH₂ -CH₃) | ~1.4 | ~20 |

| δ-Methyl (-N-CH₂-CH₂-CH₂-CH₃ ) | ~0.9 | ~14 |

Predicted values are based on typical chemical shift ranges and data from analogous compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N,N-Dibutylcarbamoyl Chloride is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected to appear at a high frequency (typically 1730-1780 cm⁻¹) due to the electron-withdrawing effect of the adjacent nitrogen and chlorine atoms. Other characteristic bands include C-N stretching and C-H stretching and bending vibrations from the butyl groups. The NIST WebBook shows an IR spectrum for the related N,N-diethylcarbamoyl chloride, which can be used as a reference.

Mass Spectrometry (e.g., FAB MS, MALDI-TOF MS, ESI MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of N,N-Dibutylcarbamoyl Chloride and for elucidating its structure through fragmentation analysis.

Fast Atom Bombardment Mass Spectrometry (FAB MS): FAB is a soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Xenon). This process generates protonated molecules [M+H]⁺, providing clear molecular weight information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): In MALDI, the analyte is co-crystallized with a matrix that strongly absorbs laser light. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, typically as [M+H]⁺ or [M+Na]⁺ ions. The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio with high resolution and accuracy. This technique is particularly useful for analyzing complex mixtures and can be applied to carbamates and other similar molecules.

Electrospray Ionization Mass Spectrometry (ESI MS): ESI is another soft ionization technique that is well-suited for polar molecules and is commonly coupled with HPLC (LC-MS). A solution of the analyte is passed through a charged capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺ or [M+Na]⁺) are released and directed into the mass analyzer. ESI-MS is highly sensitive and can be used to monitor reaction kinetics and identify intermediates.

Kinetic Measurement Techniques

Understanding the reaction rates of N,N-Dibutylcarbamoyl Chloride, such as in solvolysis or aminolysis reactions, requires precise kinetic measurements. These reactions are typically monitored by tracking the change in concentration of the reactant or a product over time. This can be accomplished using the chromatographic or spectroscopic techniques mentioned previously. For instance, aliquots can be taken from a reaction mixture at various time intervals, the reaction quenched, and the samples analyzed by HPLC or GC to determine the concentration of the remaining N,N-Dibutylcarbamoyl Chloride.

Alternatively, spectroscopic methods can be used for in-situ monitoring. If the reactant and products have distinct UV-Vis or IR absorption bands, the reaction progress can be followed continuously in a temperature-controlled cell within a spectrophotometer. The rate constants are then determined by fitting the concentration-time data to an appropriate rate law (e.g., first-order or second-order kinetics).

Thermodynamic Parameter Determination

The determination of thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provides crucial insights into the reaction mechanism. These parameters are derived from the temperature dependence of the reaction rate constant, as described by the Eyring equation.

To determine these parameters, a series of kinetic experiments are performed at several different temperatures. The rate constant (k) is measured for each temperature. A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line.

The enthalpy of activation (ΔH‡) can be calculated from the slope of the line (Slope = -ΔH‡/R, where R is the gas constant).

The entropy of activation (ΔS‡) can be calculated from the y-intercept of the line (Intercept = ln(kB/h) + ΔS‡/R, where kB is the Boltzmann constant and h is the Planck constant).

Positive values for the entropy of activation in solvolysis reactions of carbamoyl chlorides have been interpreted as evidence for a dissociative (Sₙ1-like) mechanism. These thermodynamic data are essential for comparing reaction mechanisms across different solvents and for understanding the nature of the transition state.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

Traditional synthesis of carbamoyl (B1232498) chlorides often involves hazardous reagents like phosgene (B1210022). A primary future objective is the development of synthetic pathways that align with the principles of green chemistry, focusing on reducing waste, avoiding toxic substances, and improving energy efficiency. uniroma1.itresearchgate.net

Key Research Thrusts:

Phosgene-Free Syntheses: Investigating alternative carbonylation agents is a critical avenue. Research into utilizing carbon dioxide (CO2) as a C1 source, reacting directly with dibutylamine (B89481) under catalytic conditions, presents a highly attractive, sustainable alternative. researchgate.net Another approach involves visible-light-induced phosgenation using chloroform (B151607) and oxygen, which could circumvent the need for highly toxic phosgene gas. researchgate.net

Catalytic Approaches: The development of novel catalysts for the synthesis of Dibutylcarbamic chloride is paramount. This includes exploring earth-abundant metal catalysts or even metal-free organocatalysts to improve reaction rates and selectivity under milder conditions, thereby reducing energy consumption.

Flow Chemistry: Transitioning from batch to continuous flow processes offers significant advantages in terms of safety, scalability, and process control. uniroma1.it Future research should aim to develop robust flow chemistry protocols for the synthesis of this compound, allowing for safer handling of reactive intermediates and easier purification.

Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives, such as bio-based solvents like Cyrene™, or even performing reactions under solvent-free conditions, would drastically improve the environmental footprint of the synthesis. mdpi.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Method (Phosgene) | Potential Green Alternative |

|---|---|---|

| Carbonyl Source | Phosgene (COCl₂) | Carbon Dioxide (CO₂), Chloroform |

| Toxicity | High | Low |

| Reaction Conditions | Often harsh | Milder, catalytic |

| Process Type | Batch | Continuous Flow |

| Solvents | Dichloromethane (B109758), Toluene (B28343) | Bio-solvents, Water, Solvent-free |

| Sustainability | Low | High |

Expanding the Scope of Chemical Transformations and Derivatizations

This compound is a versatile intermediate, primarily used for introducing the dibutylcarbamoyl moiety. nih.govnih.gov Future research can significantly expand its synthetic utility by exploring novel reactions and creating a wider range of derivatives with unique properties.

Potential Areas of Exploration:

Polymer Chemistry: Investigating the use of this compound as a monomer or functionalizing agent in polymerization reactions could lead to the development of novel polyurethanes or other polymers with tailored properties, such as thermal stability, solubility, or biocompatibility.

Novel Derivatizations: While reactions with amines and alcohols to form ureas and carbamates are standard, exploring reactions with a broader range of nucleophiles could yield new classes of compounds. nih.govmdpi.com For instance, derivatization with thiols, phenols, or other functional groups can be systematically studied. nih.gov Chemical derivatization with reagents like benzoyl chloride has been shown to improve analytical detection, a strategy that could be adapted for creating diverse libraries of compounds from this compound for screening purposes. chromatographyonline.comnih.gov

Cross-Coupling Reactions: Exploring the potential of the carbamoyl chloride group to participate in transition-metal-catalyzed cross-coupling reactions could open up entirely new synthetic pathways for creating complex molecular architectures.

Advanced Applications in Emerging Technologies (e.g., Nanotechnology)

The functional group introduced by this compound has properties that could be leveraged in materials science and other emerging technologies. A significant unexplored avenue is its application in nanotechnology.

Prospective Nanotechnology Applications:

Surface Functionalization: The carbamoyl chloride group can react with hydroxyl or amine groups present on the surfaces of nanoparticles (e.g., silica, gold, quantum dots). This would allow for the covalent attachment of the dibutylcarbamoyl moiety, modifying the surface properties of the nanomaterials to enhance their dispersibility in non-polar media or to act as a protective layer.

Self-Assembled Monolayers (SAMs): Investigating the ability of derivatives of this compound to form self-assembled monolayers on various substrates could lead to applications in microelectronics, biosensors, or anti-fouling coatings.

Drug Delivery Systems: The carbamate (B1207046) linkage is a key structural feature in many prodrugs. This compound could be used to link therapeutic agents to nanocarriers like liposomes or polymeric nanoparticles. The properties of the dibutyl groups could be tuned to control the release profile or enhance membrane permeability.

Deeper Mechanistic Insights through Advanced Computational Methods

While the general reactivity of carbamoyl chlorides is understood, particularly their solvolysis which often proceeds via an SN1 mechanism, advanced computational methods offer the potential for a much deeper and more quantitative understanding of their reaction mechanisms. nih.govmdpi.comresearchgate.net

Computational Research Goals:

Transition State Analysis: Using Density Functional Theory (DFT) and other high-level computational methods to model the transition states of reactions involving this compound. researchgate.netmdpi.com This can provide precise activation energies, elucidate the role of catalysts, and explain observed selectivity.

Solvent Effects: Explicitly modeling solvent molecules in computational simulations can provide a more accurate picture of how the solvent influences reaction pathways and rates, going beyond the empirical correlations provided by tools like the Grunwald-Winstein equation. mdpi.com

Predictive Modeling: Developing computational models that can accurately predict the reactivity of this compound with a wide range of nucleophiles. This would accelerate the discovery of new reactions and applications by allowing for in silico screening of potential reaction partners.

Kinetic Simulations: Performing kinetic simulations to model complex reaction networks involving this compound can help optimize reaction conditions for desired products and minimize the formation of byproducts. nih.gov

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Research Question | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | What is the exact mechanism of a novel reaction? | Transition state structures, activation energy barriers, reaction pathways. mdpi.com |